4-(Cyclopropylmethyl)-1,4-diazepan-5-one
Description
An Overview of Diazepane Heterocycles: A Legacy of Significance in Medicinal Chemistry
Diazepines, seven-membered heterocyclic compounds containing two nitrogen atoms, have a rich history in medicinal chemistry. eurekaselect.comresearchgate.net The benzodiazepine (B76468) subclass, in particular, has given rise to a number of blockbuster drugs, validating the therapeutic potential of this heterocyclic system. nih.gov These compounds are known to interact with a variety of biological targets, most notably the central nervous system (CNS), where they exhibit anxiolytic, anticonvulsant, and sedative-hypnotic properties. nih.gov The versatility of the diazepine (B8756704) scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. eurekaselect.com
The 1,4-Diazepan-5-one (B1224613) Scaffold: A Privileged Framework for Drug Design
The 1,4-diazepan-5-one core represents a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications. acs.org This particular scaffold has been incorporated into a variety of biologically active molecules. The unique seven-membered ring conformation allows for the precise spatial arrangement of functional groups, facilitating interactions with biological targets. acs.org The presence of a lactam functionality within the ring provides a key hydrogen bond donor and acceptor site, which can be crucial for receptor binding.
The following table summarizes the key attributes of the 1,4-diazepan-5-one scaffold that contribute to its privileged status in drug discovery.
| Feature | Significance in Molecular Design |
| Seven-Membered Ring | Provides conformational flexibility and allows for diverse spatial arrangements of substituents. |
| Lactam Moiety | Offers hydrogen bond donor and acceptor capabilities, crucial for target interaction. |
| Two Nitrogen Atoms | Provide sites for chemical modification to modulate physicochemical properties and target affinity. |
| Versatile Synthetic Access | Can be synthesized through various established chemical routes. eurekaselect.com |
The Cyclopropylmethyl Moiety: A Key Influencer of Molecular Properties and Receptor Interaction
The incorporation of a cyclopropylmethyl group at the N4 position of the 1,4-diazepan-5-one scaffold is a deliberate design choice aimed at modulating the compound's pharmacological profile. The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety that can significantly impact a molecule's properties. acs.org Its unique electronic character and conformational rigidity can lead to enhanced metabolic stability, increased potency, and improved selectivity for the target receptor. acs.org In the context of CNS-active compounds, the cyclopropylmethyl group has been shown to influence receptor binding affinity and functional activity, in some cases converting an agonist into an antagonist or vice versa. nih.gov
Research on N-cyclopropylmethyl-substituted opioid receptor modulators, for instance, has demonstrated the profound impact of this group on selectivity and potency. acs.orgnih.gov These findings highlight the potential of the cyclopropylmethyl moiety to fine-tune the pharmacological properties of the parent molecule.
The table below outlines the recognized effects of incorporating a cyclopropylmethyl group into bioactive molecules.
| Property | Influence of the Cyclopropylmethyl Moiety |
| Conformational Rigidity | Restricts the rotational freedom of the N-substituent, potentially leading to a more favorable binding conformation. acs.org |
| Lipophilicity | Can enhance membrane permeability and oral bioavailability. acs.org |
| Metabolic Stability | The cyclopropyl ring is often resistant to metabolic degradation, leading to a longer duration of action. acs.org |
| Receptor Interaction | Can introduce specific steric and electronic interactions with the target protein, influencing affinity and efficacy. nih.gov |
The Rationale for Investigating 4-(Cyclopropylmethyl)-1,4-diazepan-5-one and its Analogs
The scientific rationale for investigating this compound and its analogs is rooted in the synergistic potential of its constituent fragments. The 1,4-diazepan-5-one scaffold provides a proven platform for CNS activity, while the cyclopropylmethyl group offers a powerful tool for optimizing the pharmacological profile. The primary research objectives for this class of compounds would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to access this compound and a library of its analogs with diverse substitution patterns.
Biological Screening: Evaluating the synthesized compounds for their binding affinity and functional activity at a range of CNS targets, such as dopamine (B1211576), serotonin, or opioid receptors.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand the relationship between chemical structure and biological activity, with the goal of identifying potent and selective modulators of a specific target.
Pharmacokinetic Profiling: Assessing the drug-like properties of promising candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Scope of Academic Inquiry for this compound
The academic inquiry into this compound is expected to be multifaceted, spanning several key areas of chemical and pharmacological research. A central focus would be the exploration of its potential as a modulator of various CNS receptors. Given the established activities of related diazepine structures, initial investigations would likely target receptors implicated in neurological and psychiatric disorders.
Furthermore, the synthesis of a diverse library of analogs would be a critical aspect of the research. This would involve modifications at various positions of the 1,4-diazepan-5-one ring and the cyclopropylmethyl group to elucidate detailed structure-activity relationships. Computational modeling and docking studies could be employed to guide the design of new analogs and to understand the molecular basis of their interactions with biological targets. The development of novel synthetic methodologies for the construction of the core scaffold and the introduction of the cyclopropylmethyl moiety could also be a significant area of academic pursuit.
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-1,4-diazepan-5-one |
InChI |
InChI=1S/C9H16N2O/c12-9-3-4-10-5-6-11(9)7-8-1-2-8/h8,10H,1-7H2 |
InChI Key |
OBWWBEKDKLXONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCNCCC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Cyclopropylmethyl 1,4 Diazepan 5 One
Convergent and Divergent Synthetic Routes to the 1,4-Diazepan-5-one (B1224613) Core
The construction of the seven-membered 1,4-diazepan-5-one ring system can be approached through various synthetic philosophies, including convergent and divergent strategies. A convergent synthesis involves the separate preparation of key fragments of the molecule, which are then combined in the final stages. In contrast, a divergent approach utilizes a common intermediate that can be elaborated into a variety of structurally related compounds. researchgate.net The choice of strategy often depends on the desired complexity and the range of analogues to be produced.
The formation of seven-membered rings, such as the diazepane core, presents a synthetic challenge due to unfavorable entropy and potential transannular strain. nih.gov Nevertheless, several effective cyclization strategies have been developed.
Intramolecular Cyclocondensation: A primary method for forming the 1,4-diazepan-5-one ring is through the intramolecular cyclocondensation of a suitable linear precursor. This typically involves the reaction between an amine and a carboxylic acid derivative (such as an ester or acyl chloride) within the same molecule. For example, a common approach involves the cyclization of an N-(2-aminoethyl) derivative of an α-amino acid.
Ring-Closing Metathesis (RCM): While less common for this specific lactam, RCM is a powerful tool for forming medium-sized rings and could be adapted for the synthesis of unsaturated precursors to the diazepanone core.
Palladium-Catalyzed Cyclization: Modern synthetic methods include palladium-catalyzed reactions, which can form seven-membered rings through intramolecular C-N bond formation. mdpi.com These reactions often proceed through π-allylpalladium intermediates, which undergo nucleophilic attack by an amide nitrogen to yield the diazepine (B8756704) core. mdpi.com
Multi-component Reactions: Efficient syntheses of related benzodiazepine (B76468) structures have been achieved using one-pot, multi-component reactions, for instance, by condensing o-phenylenediamine with ketones or aldehydes. nih.govnih.gov These principles can be adapted for the synthesis of the saturated diazepanone ring.
Table 1: Comparison of Selected Cyclization Strategies for Diazepane-like Cores
| Strategy | Typical Precursors | Key Reagents/Catalysts | Advantages | Potential Challenges |
|---|---|---|---|---|
| Intramolecular Condensation | N-(2-aminoethyl) amino esters | Heat, Acid/Base catalysis | Straightforward, readily available precursors | Can require high dilution to prevent polymerization |
| Palladium-Catalyzed Cyclization | N-Tosyl-2-aminobenzylamines and propargylic carbonates mdpi.com | Palladium catalysts (e.g., Pd(PPh₃)₄) | Mild conditions, high efficiency | Catalyst cost, substrate-specific |
| Multi-component Reaction | Diamines, dicarbonyl compounds | Acid catalysts (e.g., B(HSO₄)₃) nih.gov | High atom economy, operational simplicity | Limited to specific substitution patterns |
The successful synthesis of the 1,4-diazepan-5-one core relies on the strategic preparation of key intermediates. The nature of the intermediate is dictated by the chosen cyclization strategy.
N-substituted Ethylenediamines: A frequently employed intermediate is an ethylenediamine derivative monosubstituted with a group containing a latent carboxylic acid function. For instance, reacting ethylenediamine with an α,β-unsaturated ester like methyl acrylate can yield a key precursor that, upon cyclization, forms the 1,4-diazepan-5-one ring.
Amino Acid Derivatives: Linear peptides or amino acid derivatives serve as versatile intermediates. For example, a dipeptide fragment containing a β-alanine unit linked to an α-amino acid can be designed to undergo intramolecular amidation to form the desired seven-membered ring.
Azetidine-fused Benzodiazepines: In more complex routes, azetidine-fused benzodiazepines can act as stable intermediates. These can undergo subsequent ring-opening reactions to introduce functionality and yield diverse 1,4-benzodiazepine derivatives, a strategy that could be conceptually applied to non-fused systems. mdpi.com
Introduction of the Cyclopropylmethyl Moiety at the 4-Position
Once the 1,4-diazepan-5-one core is established, the cyclopropylmethyl group can be introduced at the N-4 position. This is typically achieved through standard N-alkylation techniques.
Two of the most common and effective methods for this transformation are direct alkylation and reductive amination.
Direct Alkylation: This method involves the reaction of the secondary amine at the N-4 position of the 1,4-diazepan-5-one with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane or (chloromethyl)cyclopropane. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct. This is a classic S_N2 reaction.
Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This process involves two main steps that are often performed in a single pot: the formation of an intermediate iminium ion followed by its reduction. To synthesize 4-(cyclopropylmethyl)-1,4-diazepan-5-one, the parent 1,4-diazepan-5-one is reacted with cyclopropanecarboxaldehyde. This forms an iminium ion intermediate which is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the aldehyde starting material significantly. acsgcipr.orgmasterorganicchemistry.com
Table 2: Comparison of Methods for Introducing the Cyclopropylmethyl Group
| Method | Reagents | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | (Bromomethyl)cyclopropane, Base (e.g., K₂CO₃) | S_N2 Nucleophilic Substitution | Simple procedure, readily available reagents | Potential for over-alkylation (if other reactive sites exist), use of potentially hazardous alkyl halides acsgcipr.org |
| Reductive Amination | Cyclopropanecarboxaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Imine/Iminium ion formation and subsequent reduction | High selectivity, mild conditions, avoids alkyl halides acsgcipr.orgmasterorganicchemistry.com | Requires a suitable aldehyde, reducing agents can be moisture-sensitive |
Stereochemical considerations become important if the 1,4-diazepan-5-one core possesses pre-existing chiral centers. If the starting heterocycle is chiral but racemic, the introduction of the cyclopropylmethyl group will result in a racemic product. However, if an enantiomerically pure diazepanone is used, the reaction conditions must be chosen to avoid racemization.
In the context of reductive amination, if the carbonyl or imine intermediate is prochiral, the use of chiral reducing agents or catalysts could, in principle, induce stereoselectivity, leading to the formation of diastereomers in unequal ratios. The stereochemical outcome of nucleophilic additions to imine groups can be influenced by the steric environment of the substrate and the nature of the reagents. mdpi.com For direct alkylation, the reaction occurs at the nitrogen atom and does not typically affect existing stereocenters elsewhere in the molecule, thus preserving the stereochemical integrity of the core structure.
Derivatization Strategies for this compound
Further modification of this compound can provide access to a library of related compounds for structure-activity relationship (SAR) studies. The key reactive sites on the molecule are the secondary amine at the N-1 position and the lactam (amide) functionality.
N-1 Acylation/Alkylation: The N-1 position contains a secondary amine, which is a prime site for derivatization. It can be acylated using acyl chlorides or anhydrides in the presence of a base to form amides. Alternatively, it can be alkylated using various alkyl halides or through another reductive amination step to introduce a wide range of substituents.
Lactam Reduction: The amide carbonyl group at the 5-position can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation converts the 1,4-diazepan-5-one into a substituted 1,4-diazepane, fundamentally altering the core structure from a lactam to a cyclic diamine.
Modification of the Cyclopropylmethyl Group: While the cyclopropylmethyl moiety itself is relatively inert, advanced synthetic strategies could involve precursors with functionalized cyclopropane (B1198618) rings, allowing for further chemistry on this part of the molecule before or after its attachment to the diazepane core.
Modification at Nitrogen Atoms (N1) for Structure-Activity Relationship Studies
For the exploration of structure-activity relationships (SAR), modifications at the N1 position of the 1,4-diazepan-5-one scaffold are a common strategy. This is typically achieved through standard N-alkylation or N-acylation reactions. The secondary amine at the N1 position is nucleophilic and can be readily derivatized.
N-Alkylation: The introduction of various alkyl or arylalkyl groups at the N1 position can be accomplished by reacting this compound with a range of alkyl halides (e.g., benzyl bromide, ethyl iodide) or other alkylating agents in the presence of a suitable base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile or dimethylformamide (DMF).
N-Acylation: Acyl groups can be introduced at the N1 position through reaction with acyl chlorides or acid anhydrides in the presence of a base. This allows for the incorporation of a variety of functionalities, including amides and esters, which can significantly influence the biological activity of the resulting molecules.
These modifications allow for a systematic investigation of how the size, lipophilicity, and electronic properties of the substituent at N1 affect the compound's interaction with its biological target.
Functionalization of the Carbonyl Group and Other Ring Positions
The carbonyl group at the 5-position of the 1,4-diazepan-5-one ring offers a key site for chemical modification. Standard carbonyl chemistry can be employed to introduce diverse functionalities.
Reduction of the Carbonyl Group: The lactam carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LAH), which would convert the 1,4-diazepan-5-one to the corresponding 1,4-diazepane. Partial reduction to the corresponding carbinolamine is also a possibility under carefully controlled conditions.
Conversion to Thione: The carbonyl group can be converted to a thiocarbonyl (thione) by treatment with reagents such as Lawesson's reagent. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Functionalization of Other Ring Positions: While direct functionalization of the carbon atoms of the diazepanone ring can be challenging, it may be achieved through various synthetic strategies. For instance, α-functionalization of the carbonyl group could potentially be achieved by forming an enolate under strong basic conditions, followed by reaction with an electrophile. However, the regioselectivity of such reactions would need to be carefully controlled.
Optimization of Reaction Conditions and Synthetic Yields
The optimization of reaction conditions is crucial for achieving high yields and purity of the desired diazepanone derivatives. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and reaction time. researchgate.netnih.govscielo.brchemrxiv.org
For instance, in the synthesis of 1,5-benzodiazepine derivatives, which shares some synthetic principles with 1,4-diazepan-5-ones, the use of different catalysts and solvents has been shown to significantly impact reaction times and yields. nih.gov The choice of a suitable catalyst, such as a Lewis acid or a solid-supported reagent, can enhance the rate and selectivity of the reaction.
A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for a given transformation. nih.gov This involves systematically varying multiple reaction parameters simultaneously to understand their individual and interactive effects on the reaction outcome.
Below is an illustrative table of how reaction conditions could be optimized for the N-alkylation of a hypothetical 1,4-diazepan-5-one precursor.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 85 |
| 3 | K₂CO₃ | DMF | 60 | 18 | 70 |
| 4 | Cs₂CO₃ | DMF | 60 | 12 | 92 |
Purification and Isolation Techniques for Diazepanone Derivatives
The purification of diazepanone derivatives is essential to obtain compounds of high purity for subsequent chemical transformations or biological testing. Common purification techniques include:
Chromatography: Column chromatography using silica gel or alumina is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent system is critical for achieving good separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve high levels of purity. chromatographyonline.com
Recrystallization: If the synthesized compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. This technique relies on the differential solubility of the compound and impurities at different temperatures.
Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. google.comnih.gov
The choice of purification method will depend on the physical properties of the compound (e.g., solid or liquid, polarity) and the nature of the impurities.
Analytical Techniques for Synthetic Product Confirmation (e.g., HPLC, Mass Spectrometry)
To confirm the identity and purity of the synthesized this compound and its derivatives, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound. chromatographyonline.com By using a suitable column and mobile phase, the sample can be separated into its individual components, and the purity can be determined by the relative area of the peak corresponding to the desired product.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also be used to elucidate its structure through fragmentation analysis. researchgate.netnih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique for this class of compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.
The table below illustrates the expected analytical data for a series of hypothetical N1-substituted derivatives of this compound.
| Compound | R Group (at N1) | HPLC Retention Time (min) | [M+H]⁺ (m/z) |
|---|---|---|---|
| 1 | H | 3.5 | 169.1335 |
| 2 | Methyl | 3.8 | 183.1492 |
| 3 | Ethyl | 4.2 | 197.1648 |
| 4 | Benzyl | 5.5 | 259.1961 |
Advanced Structural and Conformational Analysis of 4 Cyclopropylmethyl 1,4 Diazepan 5 One
Elucidation of Molecular Geometry and Bond Parameters
The precise molecular geometry of 4-(cyclopropylmethyl)-1,4-diazepan-5-one can be inferred from crystallographic data of similar 1,4-diazepan-5-one (B1224613) derivatives. The seven-membered ring is not planar and its geometry is defined by a set of bond lengths, bond angles, and torsion angles.
Table 1: Predicted Bond Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| Bond Length | C2 | N1 | ~1.46 | - |
| N1 | C7 | ~1.47 | - | |
| C7 | C6 | ~1.53 | - | |
| C6 | C5 | ~1.52 | - | |
| C5 | N4 | ~1.34 | - | |
| N4 | C3 | ~1.47 | - | |
| C3 | C2 | ~1.53 | - | |
| C5 | O | ~1.24 | - | |
| N4 | CH₂ (cyclopropyl) | ~1.47 | - | |
| Bond Angle | C7-N1-C2 | - | - | ~118 |
| N1-C2-C3 | - | - | ~112 | |
| C2-C3-N4 | - | - | ~115 | |
| C3-N4-C5 | - | - | ~122 | |
| N4-C5-C6 | - | - | ~118 | |
| C5-C6-C7 | - | - | ~113 | |
| C6-C7-N1 | - | - | ~114 |
Note: These values are estimations based on data from analogous structures and standard bond lengths/angles. Actual experimental values may vary.
Conformational Landscape of the 1,4-Diazepan-5-one Ring
The seven-membered 1,4-diazepan-5-one ring is conformationally mobile and can exist in several non-planar forms. The most common conformations are the chair, boat, and twist-boat forms.
Chair Conformation: This conformation is often the most stable for seven-membered rings, characterized by a staggered arrangement of substituents on adjacent atoms, which minimizes torsional strain. In the context of 1,4-diazepan-5-one derivatives, chair conformations have been observed in the solid state. For example, a chair conformation is adopted by 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.gov
Boat Conformation: The boat conformation is generally higher in energy than the chair due to eclipsing interactions and transannular strain. However, substitution patterns can sometimes favor this conformation. Studies on some 1,4-diazepine derivatives have shown the adoption of a boat conformation. researchgate.net
Twist-Boat Conformation: To alleviate the strain of the pure boat form, the ring can twist, leading to a more stable twist-boat conformation. This conformation has been identified as a low-energy form for some N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. nih.gov
The relative energies of these conformations and the barriers to their interconversion are critical for understanding the dynamic behavior of the molecule. For many seven-membered rings, the chair conformation is the global minimum on the potential energy surface. The energy barrier for the chair-to-twist-boat interconversion is typically in the range of 5-8 kcal/mol. The boat conformation often represents a transition state or a shallow local minimum.
Computational modeling studies on related diazepam structures, which also feature a seven-membered ring, indicate that the ring inversion process has an energetic barrier of around 17.6 kcal/mol. researchgate.net This provides an insight into the energy required for conformational changes in similar ring systems.
Table 2: Estimated Relative Energies of 1,4-Diazepan-5-one Ring Conformations
| Conformation | Estimated Relative Energy (kcal/mol) |
| Chair | 0 (most stable) |
| Twist-Boat | 1.5 - 3.0 |
| Boat | 3.0 - 5.0 |
Note: These are generalized energy ranges and the actual values for this compound will be influenced by the substituent.
Impact of the Cyclopropylmethyl Substituent on Ring Dynamics
The cyclopropylmethyl group attached to the N4 nitrogen atom is expected to have a significant influence on the conformational equilibrium of the 1,4-diazepan-5-one ring. The steric bulk of this group will likely influence the preference for equatorial versus axial positioning in a chair-like conformation to minimize non-bonded interactions.
The cyclopropyl (B3062369) group itself has unique electronic properties, behaving in some respects like a double bond. This can lead to interactions with the pi-system of the amide group. Furthermore, the cyclopropyl group can influence the puckering of the seven-membered ring. Research on other systems has shown that a cyclopropyl substituent can surprisingly favor an axial conformation on a cyclohexane (B81311) ring, a phenomenon attributed to electronic effects. chemistryworld.com A similar effect could potentially be at play in the diazepan-5-one ring, influencing the conformational preference.
The presence of the cyclopropylmethyl substituent can also affect the rate of ring inversion. The energy barrier for this process may be altered due to the steric and electronic contributions of the substituent.
Crystallographic Studies for Solid-State Molecular Architecture
While no specific crystallographic data for this compound is publicly available, analysis of related crystal structures provides valuable insights. X-ray crystallography of 1,4-diazepan-5-one derivatives has confirmed the existence of both chair and boat conformations in the solid state. nih.govresearchgate.net
For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals a chair conformation of the seven-membered ring. nih.gov In contrast, a derivative of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one adopts a boat conformation. researchgate.net These findings underscore the conformational polymorphism of the 1,4-diazepan-5-one ring system, which is highly dependent on the nature and position of substituents. A crystallographic study of this compound would be invaluable to definitively determine its solid-state conformation.
Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide information about the time-averaged conformation. The chemical shifts and coupling constants of the ring protons would be particularly informative.
In a chair conformation, one would expect to see distinct signals for axial and equatorial protons. If the ring is rapidly inverting on the NMR timescale, averaged signals will be observed. Variable temperature NMR studies could be employed to slow down the interconversion process and potentially resolve the signals for individual conformers, allowing for the determination of the energy barrier of inversion.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, which is crucial for elucidating the three-dimensional structure and the preferred conformation in solution. For example, NOE studies on N,N-disubstituted-1,4-diazepane antagonists were instrumental in identifying an intramolecular pi-stacking interaction that stabilized a twist-boat conformation. nih.gov A similar approach for this compound could reveal key intramolecular interactions that dictate its conformational preference.
Vibrational Spectroscopy for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the characterization of molecular structures. By probing the vibrational modes of a molecule, this technique provides a detailed fingerprint of the functional groups present and offers insights into the conformational landscape of the compound. While specific experimental vibrational data for this compound is not extensively available in the public domain, a thorough analysis can be conducted based on the characteristic vibrational frequencies of its constituent functional groups and by drawing comparisons with structurally related compounds.
The key structural features of this compound that dictate its vibrational spectrum are the seven-membered diazepanone ring, the tertiary amide group, the N-substituted cyclopropylmethyl group, and the various C-H bonds within the aliphatic framework.
Key Vibrational Regions and Functional Group Assignments:
A detailed examination of the expected vibrational modes for this compound allows for the assignment of specific spectral regions to particular functional groups. This analysis is crucial for confirming the molecular structure and for future studies on its conformational behavior.
Amide Group Vibrations: The amide functionality is central to the structure and its vibrational modes are particularly informative. The most prominent of these is the C=O stretching vibration (Amide I band), which is expected to appear as a strong absorption in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the local environment, including hydrogen bonding and the conformation of the seven-membered ring. The N-H in-plane bending and C-N stretching vibrations (Amide II band) are typically found around 1520-1570 cm⁻¹, while the Amide III band, a complex mix of C-N stretching and N-H bending, is expected in the 1250-1350 cm⁻¹ range.
Cyclopropyl Group Vibrations: The cyclopropyl group has several characteristic vibrations. The C-H stretching vibrations of the cyclopropane (B1198618) ring are expected at higher frequencies than those of methylene (B1212753) groups, typically above 3000 cm⁻¹. The ring breathing mode of the cyclopropane moiety is another characteristic vibration, often observed in the 1200-1250 cm⁻¹ region.
Diazepanone Ring and Methylene Group Vibrations: The seven-membered diazepanone ring will exhibit a series of complex vibrations. The C-N stretching vibrations of the tertiary amine and the amide group will be present in the fingerprint region, generally between 1000 and 1250 cm⁻¹. The CH₂ groups of the diazepanone ring and the methylene bridge will give rise to characteristic stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations of the methylene groups are anticipated in the 2900-2970 cm⁻¹ and 2840-2880 cm⁻¹ regions, respectively. The scissoring (bending) vibrations of the CH₂ groups are expected around 1440-1480 cm⁻¹.
Conformational Insights:
The vibrational spectrum of this compound is expected to be sensitive to its conformational state. The seven-membered diazepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific geometry of the ring will influence the vibrational coupling between different modes, leading to shifts in the observed frequencies and changes in band intensities. For instance, the position and shape of the Amide I and II bands can vary with the ring conformation due to changes in dipole moment and the extent of intramolecular interactions. Similarly, the C-N stretching vibrations and the rocking/twisting modes of the methylene groups in the fingerprint region are also likely to be conformationally sensitive.
By employing computational methods, such as Density Functional Theory (DFT), theoretical vibrational spectra for different conformers can be calculated. Comparing these theoretical spectra with experimental IR and Raman data would allow for the identification of the predominant conformation(s) in the solid state or in solution.
Data Table of Predicted Vibrational Frequencies:
The following table summarizes the predicted characteristic vibrational frequencies for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch | Cyclopropyl CH | > 3000 | Medium |
| C-H Stretch (asymmetric) | Methylene (CH₂) | 2900 - 2970 | Strong |
| C-H Stretch (symmetric) | Methylene (CH₂) | 2840 - 2880 | Medium |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Amide | 1520 - 1570 | Medium-Strong |
| CH₂ Scissoring | Methylene (CH₂) | 1440 - 1480 | Medium |
| C-N Stretch / N-H Bend (Amide III) | Amide | 1250 - 1350 | Medium |
| Ring Breathing | Cyclopropyl | 1200 - 1250 | Medium |
| C-N Stretch | Tertiary Amine | 1000 - 1250 | Medium |
This predictive analysis provides a solid foundation for the interpretation of experimental vibrational spectra of this compound, facilitating its structural confirmation and offering a pathway to understanding its complex conformational behavior.
Molecular Interactions and Biological Target Engagement of 4 Cyclopropylmethyl 1,4 Diazepan 5 One
Investigating Potential Biological Targets of Diazepane Scaffolds
The diazepine (B8756704) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets, including receptors and enzymes. nih.gov
Receptor Binding Affinity and Selectivity Profiling
Research into diazepine-based compounds has revealed their potential to interact with several key receptor systems in the central nervous system.
GABA-A Receptor Subtypes: The most well-known class of drugs featuring a diazepine ring is the benzodiazepines, which allosterically modulate γ-aminobutyric acid type A (GABA-A) receptors. nih.govnih.gov These receptors are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the brain. nih.gov Benzodiazepines bind at the interface between the α and γ subunits of the GABA-A receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. nih.govnih.gov The specific subunit composition of the GABA-A receptor pentamer influences its affinity for different benzodiazepine-like ligands. nih.gov For instance, receptors containing α1, α2, α3, or α5 subunits alongside β and γ2 subunits are sensitive to classical benzodiazepines. nih.gov
Dopamine (B1211576) Transporter: Certain bicyclic azepanes, which share a seven-membered nitrogen-containing ring system with diazepanes, have been identified as potent inhibitors of the dopamine transporter (DAT). nih.gov One such N-benzylated azepane demonstrated inhibitory activity with an IC50 value of less than 100 nM. nih.gov This suggests that diazepane scaffolds may also have the potential to modulate dopaminergic signaling.
Melanocortin Receptors: While direct binding data for diazepane scaffolds on melanocortin receptors is not prevalent in the reviewed literature, the versatility of the scaffold suggests it could be adapted to target various G-protein coupled receptors (GPCRs), a family to which melanocortin receptors belong.
Table 1: Receptor Binding Affinity of Representative Diazepane and Related Scaffolds This table presents data for compounds with similar core structures to illustrate the potential binding affinities of the diazepane scaffold. The data for the N-benzylated azepane is included to show the potential for interaction with monoamine transporters.
| Compound/Scaffold | Target | Affinity/Activity | Reference |
|---|---|---|---|
| N-benzylated azepane | Dopamine Transporter (DAT) | IC50 < 100 nM | nih.gov |
| Diazepam | GABA-A Receptors | Positive Allosteric Modulator | nih.govnih.gov |
Enzymatic Inhibition or Modulation Studies
The diazepine structure can also be tailored to interact with various enzymes, including those involved in drug metabolism.
Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases critical for the metabolism of a wide array of xenobiotics. nih.gov The potential for diazepine-containing compounds to inhibit CYP enzymes is a key consideration in drug development. For example, studies on the drug rosiglitazone (B1679542), which does not possess a diazepine ring but is metabolized by CYP enzymes, show that specific inhibitors can elucidate metabolic pathways. nih.gov While direct inhibitory data on 4-(cyclopropylmethyl)-1,4-diazepan-5-one is not available, the general principle is that planar, polycyclic molecules often act as inhibitors of CYP1 family enzymes. nih.gov The inhibitory potential of any given diazepane derivative would depend on its specific substituents and their interactions with the enzyme's active site. nih.govnih.gov
Table 2: Inhibitory Potential of a Representative Drug on Cytochrome P450 Isoforms This table shows data for rosiglitazone to illustrate how the inhibitory potential of compounds on CYP enzymes is assessed. This provides a framework for how a compound like this compound could be evaluated.
| Compound | CYP Isoform | IC50 (μM) | Reference |
|---|---|---|---|
| Rosiglitazone | CYP1A2 | >100 | nih.gov |
| Rosiglitazone | CYP2A6 | >100 | nih.gov |
| Rosiglitazone | CYP2C19 | >100 | nih.gov |
| Rosiglitazone | CYP2D6 | >100 | nih.gov |
| Rosiglitazone | CYP2E1 | >100 | nih.gov |
| Rosiglitazone | CYP3A | >100 | nih.gov |
| Rosiglitazone | CYP4A | >100 | nih.gov |
Modulation of Chemokine Receptors and Other G-Protein Coupled Receptors
The structural diversity of the diazepine scaffold makes it a suitable candidate for targeting various G-protein coupled receptors (GPCRs).
One notable example is the development of a dual orexin (B13118510) receptor 1 (OX1R) and orexin receptor 2 (OX2R) antagonist based on a 1,4-diazepane scaffold. nih.gov Orexin receptors are GPCRs that regulate wakefulness, and their antagonism is a mechanism for treating insomnia. nih.gov This demonstrates the applicability of the diazepane core in designing ligands for complex GPCRs. The ability to present functional groups in specific spatial orientations allows for potent and selective interactions with the transmembrane helices of these receptors. nih.gov While specific interactions with chemokine receptors for this compound have not been detailed, the success with orexin receptors highlights the potential for diazepane derivatives to modulate other members of the GPCR family.
Ligand-Target Recognition and Binding Mechanisms
The interaction between a diazepine-based ligand and its biological target is governed by a combination of intermolecular forces.
Identification of Key Intermolecular Interactions
The binding of diazepine derivatives is often characterized by a combination of the following interactions:
Hydrogen Bonding: The nitrogen and oxygen atoms within the 1,4-diazepan-5-one (B1224613) core can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the binding pocket of a receptor or enzyme.
Hydrophobic Interactions: The carbon framework of the diazepine ring and its substituents can engage in hydrophobic interactions with nonpolar residues of the target protein.
Aromatic Stacking: If aromatic substituents are present on the diazepine scaffold, they can participate in π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan in the binding site.
An allosteric model of benzodiazepine (B76468) modulation of GABA-A receptors suggests that the binding of these ligands stabilizes the open, active state of the receptor channel. nih.gov This stabilization is estimated to be energetically equivalent to the formation of a single hydrogen bond. nih.gov
Role of the Cyclopropylmethyl Group in Binding Pocket Recognition
The cyclopropylmethyl group attached to the nitrogen at position 4 of the 1,4-diazepan-5-one core is expected to play a significant role in binding pocket recognition. This group can influence the molecule's properties in several ways:
Conformational Restriction: The rigid cyclopropyl (B3062369) ring restricts the conformational flexibility of the methyl group, which can lead to a more defined three-dimensional shape for the entire molecule. This pre-organization can result in a lower entropic penalty upon binding to a target, potentially increasing affinity.
Hydrophobic Interactions: The cyclopropyl group provides a small, hydrophobic surface that can fit into corresponding hydrophobic pockets within the binding site of a target protein.
Steric Influence: The size and shape of the cyclopropylmethyl group will influence how the entire ligand orients itself within the binding pocket, potentially favoring interactions with specific residues and contributing to selectivity for one biological target over another.
For instance, in the context of neurosteroid activity at mitochondrial diazepine binding inhibitor receptors (MDR), the specific structure of ligands like 4'-chlordiazepam is crucial for their agonist activity. nih.gov While not a cyclopropylmethyl group, this highlights the importance of specific substitutions on the diazepine framework for target engagement. nih.gov
Allosteric Modulation and Conformational Changes in Target Proteins
Detailed information regarding the specific allosteric modulation and conformational changes in target proteins induced by this compound is not extensively available in the current body of scientific literature.
However, the general principles of drug-protein interaction suggest that compounds like this likely engage with their biological targets through mechanisms that can involve altering the protein's three-dimensional structure. The functions of proteins are intrinsically linked to their dynamic, three-dimensional conformations. patsnap.com The transition of a protein between different structural states can determine its activity and whether it can be targeted by a drug. patsnap.com For a molecule to act as an allosteric modulator, it would bind to a site on the protein distinct from the primary active site, inducing a conformational change that alters the protein's function. This change can either enhance or inhibit the protein's primary activity. The process of a drug binding to its target can cause anything from subtle side-chain rotations to significant domain rearrangements, which in turn affects the biological outcome. patsnap.com Understanding these dynamic changes is a critical aspect of drug discovery, as it can guide the design of more potent and selective therapeutic agents. patsnap.com For instance, the active site of an enzyme might only become accessible after a specific conformational change, making that particular state the most relevant for drug targeting. patsnap.com
In Vitro Biological Activity Studies Pertaining to the Diazepane Class (e.g., antimicrobial, antiviral, anti-inflammatory, anti-tumor activities)
The diazepane scaffold is a "privileged" structure in medicinal chemistry, forming the core of many biologically active compounds. mdpi.com In vitro studies have revealed a wide array of potential therapeutic applications for this class of molecules, including antimicrobial, antiviral, anti-inflammatory, and anti-tumor activities. ijprajournal.com
Antimicrobial Activity
Various derivatives of the diazepane and the closely related benzodiazepine class have demonstrated significant antimicrobial properties.
Antibacterial: Studies have shown that diazepine derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, pyrazole (B372694) and pyrazoline derivatives of diazepam were effective against B. subtilis and P. aeruginosa. nih.gov Dibenzodiazepine derivatives have also shown effectiveness against intracellular bacteria like Salmonella typhimurium, Yersinia enterocolitica, and Listeria monocytogenes. nih.gov Furthermore, curcumin-based diazepines have exhibited inhibitory activity against strains like S. aureus and K. pneumoniae, with some showing synergistic effects with antibiotics like ampicillin. najah.edu Other research has highlighted the potent anti-microbial activity of various 1,5-benzodiazepine derivatives. ijprajournal.comproquest.com
Antifungal: Certain 1,5-benzodiazepine derivatives have shown excellent antifungal activity, in some cases proving to be significantly more potent than reference drugs against C. neoformans. researchgate.net
Antiviral Activity
The antiviral potential of the diazepine class has also been a subject of investigation.
Anti-HIV: Diazepam has been shown to inhibit the expression of Human Immunodeficiency Virus type 1 (HIV-1) in human brain cells, microglial cells, and monocyte-derived macrophages. nih.govnih.gov This antiviral effect was linked to a decrease in the activation of nuclear factor kappa B (NF-kappa B). nih.govnih.gov
Anti-RSV: Racemic 1,4-benzodiazepines have demonstrated potent in vitro activity against the Respiratory Syncytial Virus (RSV). acs.org Further optimization led to the identification of a clinical candidate, (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e] nih.govproquest.com-diazepin-3-yl)-urea (RSV-604), with significant anti-RSV activity. acs.org
Anti-inflammatory Activity
Several compounds within the broader benzodiazepine class have been reported to possess anti-inflammatory properties. ijprajournal.com Diazepam, for instance, has been shown to reduce inflammatory cells and mediators in the central nervous system in animal models of experimental autoimmune encephalomyelitis. nih.gov This treatment led to a decrease in the incidence of the disease and a reduction in inflammatory cells in the CNS. nih.gov
Anti-tumor Activity
The potential for diazepine derivatives as anti-cancer agents is an active area of research.
A series of dibenzodiazepine derivatives demonstrated efficient tumor cell proliferation inhibitory activities in vitro across five different cancer cell lines, including breast, gastric, liver, and cervical cancer, as well as leukemia. nih.gov
Another study focused on designing 5,10-dihydro-dibenzo[b,e] nih.govproquest.comdiazepin-11-ones as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a key protein in DNA damage response. nih.gov One compound, in particular, showed a strong ability to increase the cytotoxicity of the chemotherapy drug camptothecin. nih.gov
| Biological Activity | Diazepane Subclass | Key Findings | References |
|---|---|---|---|
| Antibacterial | Pyrazole derivatives of diazepam | Potent activity against B. subtilis and P. aeruginosa. | nih.gov |
| Antibacterial | Dibenzodiazepine derivatives | Active against intracellular bacteria like Salmonella. | nih.gov |
| Antibacterial | Curcumin-based diazepines | Inhibited S. aureus and K. pneumoniae; synergistic with ampicillin. | najah.edu |
| Antifungal | 1,5-Benzodiazepine derivatives | Excellent activity against C. neoformans. | researchgate.net |
| Anti-HIV | Diazepam | Inhibited HIV-1 expression in human brain and immune cells. | nih.govnih.gov |
| Anti-RSV | 1,4-Benzodiazepines | Potent in vitro activity against Respiratory Syncytial Virus. | acs.org |
| Anti-inflammatory | Diazepam | Reduced inflammatory cells and mediators in the CNS in an EAE rat model. | nih.gov |
| Anti-tumor | Dibenzodiazepine derivatives | Inhibited proliferation of breast, gastric, liver, and cervical cancer cells. | nih.gov |
| Anti-tumor (Chk1 Inhibition) | 5,10-dihydro-dibenzo[b,e] nih.govproquest.comdiazepin-11-ones | Potent and selective Chk1 inhibitors, enhancing cytotoxicity of camptothecin. | nih.gov |
Exploring the Potential for Novel Biological Activities within the 1,4-Diazepan-5-one Class
Research into the 1,4-diazepan-5-one scaffold and its analogs has uncovered potential for novel biological activities, particularly targeting the central nervous system and cancer pathways.
A significant area of exploration is in the development of novel antidepressants. A series of 1-aryl-1,4-diazepan-2-one derivatives were designed as triple reuptake inhibitors (TRIs), targeting the reuptake of norepinephrine, dopamine, and serotonin. nih.gov One lead compound from this series, 23j-S, acted as a potent TRI and showed significant antidepressant-like effects in animal models. nih.gov This highlights the potential of the 1,4-diazepan-one core for developing new treatments for depression. nih.gov
The benzodiazepine nucleus is well-established as a privileged scaffold for agents acting on the central nervous system, with known anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. mdpi.comijprajournal.comresearchgate.net Research on novel annulated pyrrolo nih.govproquest.combenzodiazepines has identified compounds with potent anticonvulsant, sedative, and anxiolytic effects, with mechanisms of action suggested to be similar to diazepam, acting via benzodiazepine receptors. mdpi.com
Furthermore, derivatives of the related dibenzo[b,e] nih.govproquest.comdiazepin-11-one structure have been synthesized as potent and selective inhibitors of checkpoint kinase 1 (Chk1). nih.gov This kinase is a crucial target in oncology, as its inhibition can sensitize cancer cells to chemotherapy. The successful design of these inhibitors, aided by protein X-ray crystallography, points to the utility of the diazepinone core in developing new anti-cancer therapeutics. nih.gov
Computational and Theoretical Chemistry Approaches for 4 Cyclopropylmethyl 1,4 Diazepan 5 One
Molecular Docking and Virtual Screening for Ligand-Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one, docking would be used to place the molecule into the binding site of a potential protein target. Virtual screening then applies this docking process to a large library of compounds to identify those most likely to bind to a target of interest.
For the broader class of 1,4-diazepan-5-one (B1224613) derivatives, these techniques have been instrumental. For instance, in studies on Cathepsin K inhibitors, docking is used to understand how modifications to the diazepanone ring and its substituents affect binding affinity and selectivity. A hypothetical docking study of this compound would involve:
Preparation of the Ligand: Generating a 3D conformation of the molecule, assigning partial charges, and defining rotatable bonds. The cyclopropylmethyl group would be of particular interest due to its conformational flexibility.
Preparation of the Receptor: Defining the binding pocket of the target protein.
Docking Simulation: Using algorithms (e.g., AutoDock, Glide) to sample different orientations and conformations of the ligand within the binding site and scoring them based on a scoring function that estimates binding affinity.
The results would predict the most stable binding pose and a corresponding binding energy score, indicating the likelihood of interaction.
Molecular Dynamics Simulations for Characterizing Binding Dynamics and Conformational Ensembles
Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecular systems over time. Following a promising docking result, MD simulations would be employed to study the stability of the predicted protein-ligand complex of this compound.
These simulations would model the movement of every atom in the system (the protein, the ligand, and surrounding solvent) by solving Newton's equations of motion. This allows researchers to:
Assess Binding Pose Stability: Verify if the orientation predicted by docking is maintained over a simulation time of nanoseconds to microseconds.
Characterize Conformational Changes: Observe how the ligand and the protein's binding site adapt to each other upon binding. The seven-membered diazepane ring has multiple low-energy conformations (e.g., chair, boat, twist-boat), and MD can reveal which conformation is preferred in the bound state.
Analyze Intermolecular Interactions: Track key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions over time, providing a more accurate picture of the binding dynamics than static docking poses.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity.
Density Functional Theory (DFT) is a popular quantum chemical method that balances computational cost and accuracy. For this compound, DFT would be applied to calculate a range of molecular properties. These calculations would provide fundamental data that is crucial for understanding the molecule's behavior and for parameterizing the "force fields" used in molecular dynamics simulations.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Description | Potential Finding |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of the atoms. | Determines the preferred conformation of the diazepane ring and the orientation of the cyclopropylmethyl group. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Electrostatic Potential (ESP) | The charge distribution around the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. The carbonyl oxygen would be a key site of negative potential. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental infrared (IR) spectroscopy data to confirm the structure. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more expensive than DFT, they can provide higher accuracy for certain properties. For a molecule like this compound, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be reserved for specific, high-priority calculations, such as obtaining a highly accurate benchmark energy for a particular conformation or calculating the precise interaction energy with a single water molecule.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and QSPR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). To build a QSAR model relevant to this compound, one would need a dataset of similar 1,4-diazepan-5-one analogues with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme).
The process would involve:
Data Collection: Assembling a list of diazepanone derivatives and their activities.
Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that encode structural, electronic, and physicochemical features. For this compound, descriptors would capture its size, shape, lipophilicity (logP), and electronic properties derived from DFT.
Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that relates the descriptors to the activity.
Model Validation: Testing the model's predictive power on a set of compounds not used in its creation.
Such a model could then be used to predict the activity of new, unsynthesized diazepanone derivatives, guiding the design of more potent compounds.
Solvent Effects and Water Network Analysis in Ligand Binding
The role of water in the binding site of a protein is critical. Water molecules can mediate interactions between a ligand and a protein or be displaced upon ligand binding, which has significant energetic consequences. Methods like WaterMap analysis are used to calculate the thermodynamic properties (enthalpy and entropy) of individual water molecules in the binding site.
If this compound were to bind to a target, a WaterMap analysis of the binding site could reveal:
Unstable (High-Energy) Water Molecules: These are water molecules that are good candidates for displacement by a part of the ligand. Placing a functional group, such as the cyclopropylmethyl group, in a position to displace an unstable water molecule would likely lead to a favorable increase in binding affinity.
Stable (Low-Energy) Water Molecules: These water molecules may be structurally important and could form a hydrogen bond bridge between the ligand and the protein. A successful ligand design might preserve such a bridging water molecule.
This analysis provides a powerful tool for optimizing ligand design by strategically targeting the displacement or preservation of specific water molecules within the active site.
Conformational Analysis and Energy Landscapes through Computational Methods
The three-dimensional structure and conformational flexibility of a molecule are pivotal to its chemical and biological behavior. For this compound, computational and theoretical chemistry provide powerful tools to explore its conformational landscape, identify stable conformers, and understand the energetic barriers between them. While specific experimental data on this exact molecule is limited, computational approaches, drawing on established principles and studies of similar structures, can offer significant insights.
The conformational preferences of this compound are primarily determined by the seven-membered diazepane ring. Such seven-membered rings are known to be highly flexible and can exist in several low-energy conformations, including chair, boat, and twist-boat forms. nih.gov The presence of a carbonyl group and two nitrogen atoms within the ring introduces specific electronic and steric effects that influence the relative energies of these conformers.
Computational studies on related 1,4-diazepan-5-one derivatives have revealed that the seven-membered ring can adopt both chair and boat conformations. nih.gov The specific conformation adopted can be influenced by the nature and position of substituents on the ring. For instance, in a study of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the diazepine (B8756704) ring was found to adopt a chair conformation. nih.gov
Energy landscape analysis, often performed using quantum mechanical calculations, maps the potential energy of the molecule as a function of its geometry. nih.gov This allows for the identification of local energy minima, corresponding to stable or metastable conformers, and the transition states that connect them. The relative energies of these minima determine the equilibrium population of each conformer at a given temperature.
A hypothetical energy landscape for this compound would likely feature multiple energy minima corresponding to different ring conformations and orientations of the cyclopropylmethyl group. The energy barriers between these minima would dictate the kinetics of conformational interconversion.
Table 1: Hypothetical Relative Energies of 1,4-Diazepan-5-one Ring Conformations
| Conformation | Hypothetical Relative Energy (kcal/mol) |
| Chair | 0.0 |
| Twist-Chair | 1.5 - 3.0 |
| Boat | 3.0 - 5.0 |
| Twist-Boat | 4.0 - 6.0 |
Note: These values are illustrative and based on general principles of cycloheptane (B1346806) and related heterocyclic systems. The actual values for this compound would require specific computational calculations.
Table 2: Potential Torsional Barriers for the N-Cyclopropylmethyl Group
| Torsional Angle | Hypothetical Rotational Barrier (kcal/mol) |
| C-N-C-C (ring) | 2.0 - 5.0 |
| N-C-C(cyclopropyl)-C(cyclopropyl) | 3.0 - 6.0 |
Note: These values are representative of typical rotational barriers for similar chemical bonds and would need to be confirmed by specific calculations for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclopropylmethyl 1,4 Diazepan 5 One Derivatives
Systematic Modification of the Cyclopropylmethyl Group and its Impact on Biological Activity
There is a lack of specific studies in the public domain that systematically modify the cyclopropylmethyl group of 4-(cyclopropylmethyl)-1,4-diazepan-5-one and detail the impact on its biological activity. In analogous chemical series, the cyclopropylmethyl group is often utilized to explore the effects of a small, rigid, and lipophilic substituent on receptor binding and functional activity. Such a group can influence potency, selectivity, and metabolic stability. However, without experimental data for this specific diazepan-5-one, any discussion remains speculative.
Exploration of Substituents on the 1,4-Diazepan-5-one (B1224613) Core and their Pharmacological Consequences
Influence of Stereochemistry on Biological Recognition and Selectivity
The 1,4-diazepan-5-one scaffold contains stereogenic centers, and the stereochemistry of the molecule is expected to play a crucial role in its interaction with biological targets. The spatial arrangement of the cyclopropylmethyl group and any other substituents will dictate the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. In many classes of neurologically active compounds, different enantiomers or diastereomers exhibit markedly different potencies and selectivities. However, research detailing the stereochemical influences for this compound is not present in the available literature.
Design Principles for Modulating Binding Affinity and Functional Selectivity
General design principles for modulating the binding affinity and functional selectivity of ligands often involve a multi-parameter optimization process. This includes fine-tuning lipophilicity, hydrogen bonding capacity, and steric bulk. For the 1,4-diazepan-5-one series, one could hypothesize that modulating the electronics and sterics of substituents on the diazepane ring, in combination with variations of the N4-alkyl group, would be a key strategy. The choice of the cyclopropylmethyl group itself suggests an interest in exploring a specific region of chemical space, though the precise design rationale for this particular compound is not documented.
Lead Optimization Strategies within the 1,4-Diazepan-5-one Series
Lead optimization for a compound series like the 1,4-diazepan-5-ones would typically involve iterative cycles of design, synthesis, and biological testing. Key goals would be to enhance potency, improve selectivity against off-targets, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Strategies might include bioisosteric replacements of the lactam moiety, modification of the N1-substituent, and exploration of a wider range of N4-substituents beyond the cyclopropylmethyl group. Without a defined biological target and initial lead compound data for the this compound series, specific lead optimization strategies cannot be detailed.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for analogs with modified substituents?
- Methodological Answer :
- Library Design : Replace cyclopropylmethyl with isosteres (e.g., cyclobutylmethyl, benzyl) via reductive amination.
- Activity Cliffs : Use Free-Wilson analysis to correlate substituent polarity (logP) with IC₅₀ in enzyme assays. Validate QSAR models with leave-one-out cross-validation (R² > 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
